![molecular formula C23H22Cl2N2O3S B4900380 N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)glycinamide](/img/structure/B4900380.png)
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)glycinamide
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Description
The chemical under discussion is a complex sulfonamide derivative, belonging to a class of compounds known for their diverse chemical reactions, structural uniqueness, and significant applications in medicinal chemistry due to their sulfonyl functional group. Sulfonamides are a pivotal part of drug design, offering a backbone for creating potent biological agents.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the interaction of sulfonamide groups with various chemical entities. For instance, a study by Rublova et al. (2017) describes the synthesis of sterically hindered organic molecules by the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid, showcasing the intricate steps involved in producing sulfonamide derivatives (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamides can be analyzed using X-ray crystallography, providing insights into their molecular-electronic structure and the spatial arrangement of atoms. For example, the crystal structures of related sulfonamides have been determined, revealing the orientation of sulfonyl and aniline benzene rings and their steric hindrance, which plays a critical role in their reactivity and biological activity (Gowda et al., 2010).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, including sulfonylation, where benzylic C-H bonds are functionalized with sulfonyl groups. This reaction, demonstrated by Gong et al. (2018), involves UV irradiation and enol generation, showcasing the chemical versatility of sulfonamides (Gong et al., 2018).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug or a biologically active compound, future research could focus on studying its biological activity, optimizing its structure for better activity or selectivity, or investigating its pharmacokinetics and pharmacodynamics .
properties
IUPAC Name |
2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-16-7-6-10-21(17(16)2)26-23(28)15-27(14-18-8-4-3-5-9-18)31(29,30)22-13-19(24)11-12-20(22)25/h3-13H,14-15H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHIOWFMDKUUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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